(-)-(S)-B-973B

Enantioselectivity Stereochemistry α7 nAChR

(-)-(S)-B-973B is a stereochemically pure (S)-enantiomer and a dual ago-PAM of α7 nAChR. Essential for electrophysiology, pain, and neuroprotection research. - Direct activation & potentiation of orthosteric agonists, validated by single-channel kinetics. - Protracted activation and reduced mecamylamine sensitivity compared to GAT107. - In vivo antinociceptive efficacy and neuroprotection in MPP+ models.

Molecular Formula C24H26F2N6O
Molecular Weight 452.5 g/mol
Cat. No. B610720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-(S)-B-973B
Synonyms(S) B-973B;  (S)-B 973B;  (S)-B973B;  (S)-B-973B;  (-)-(S)-B-973B
Molecular FormulaC24H26F2N6O
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F
InChIInChI=1S/C24H26F2N6O/c1-17(29-24(33)8-6-18-5-7-19(25)20(26)14-18)21-15-27-16-23(30-21)32-12-10-31(11-13-32)22-4-2-3-9-28-22/h2-5,7,9,14-17H,6,8,10-13H2,1H3,(H,29,33)/t17-/m0/s1
InChIKeyWQYZERNSONBUCW-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-(S)-B-973B Procurement Guide: α7 nAChR Ago-PAM Differentiation for Pain and Neuroprotection Research


(-)-(S)-B-973B (CAS 2244989-34-0) is a small-molecule allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) . As the active (S)-enantiomer of the racemic B-973 series, it binds to a transmembrane allosteric site distinct from the orthosteric acetylcholine binding pocket, producing both direct receptor activation and potentiation of orthosteric agonist responses [1]. This dual ago-PAM functionality distinguishes it from pure PAMs and positions it as a specialized tool for investigating α7 nAChR-mediated signaling in pain, neuroinflammation, and neuroprotection .

Allosteric agonist & type II PAM at α7 nAChR transmembrane site
(S)-enantiomer required for bioactivity; stereochemical integrity essential
Tool for pain, neuroinflammation & neuroprotection signaling studies

(-)-(S)-B-973B: Why Generic α7 PAM Substitution Compromises Experimental Reproducibility


Generic substitution with alternative α7 nAChR modulators is not scientifically equivalent because (-)-(S)-B-973B exhibits a unique combination of allosteric agonist activity, type II PAM potentiation, and distinct single-channel kinetics that are not recapitulated by pure PAMs (e.g., PNU-120596) or type I PAMs (e.g., NS-1738) [1]. Furthermore, the specific (S)-enantiomeric configuration is essential for bioactivity; the (R)-enantiomer is inactive, making stereochemical integrity a critical procurement criterion . Even within the ago-PAM subclass, (-)-(S)-B-973B demonstrates differential sensitivity to noncompetitive antagonists (e.g., mecamylamine) and protracted activation kinetics compared to GAT107, directly impacting experimental outcomes in electrophysiology and in vivo pain models [2].

Pure PAMs (e.g., PNU-120596) lack allosteric agonist activity, altering net α7 signaling profile
Type I PAMs (e.g., NS-1738) exhibit weaker potentiation and distinct channel kinetics
Racemate or (R)-enantiomer introduces inactive impurity, may confound dose-response interpretation
Ago-PAM GAT107 shows different mecamylamine sensitivity and single-channel burst profiles, limiting direct interchangeability

(-)-(S)-B-973B Quantitative Differentiation Evidence: Head-to-Head Comparisons with α7 nAChR Modulators


Enantioselective Activity: (-)-(S)-B-973B vs. Racemate and (R)-Enantiomer

(-)-(S)-B-973B is the active enantiomer responsible for α7 nAChR allosteric modulation. The racemic mixture B-973 and the (R)-enantiomer are essentially inactive, with all ago-PAM activity residing in the (S)-configuration . This stereospecificity necessitates procurement of the defined enantiomer to ensure experimental activity; use of racemic material introduces 50% inactive impurity that may confound dose-response interpretations [1].

Enantioselective activity
Class-level
(S)-enantiomer active (PAM EC₅₀ ~0.3 μM); (R)-enantiomer inactive
Stereochemical control critical for α7 modulation
Racemic material contains 50% inactive impurity
Enantioselectivity Stereochemistry α7 nAChR

Potentiation of Acetylcholine Responses: (-)-(S)-B-973B vs. Baseline ACh

(-)-(S)-B-973B profoundly enhances orthosteric agonist potency at α7 nAChR. In the presence of 0.3 μM (-)-(S)-B-973B, the EC50 of acetylcholine (ACh) decreases from 0.3 mM to 0.007 mM, representing a 43-fold leftward shift in the concentration-response curve . Moreover, (-)-(S)-B-973B increases peak ACh-evoked currents by 6-fold relative to maximal ACh alone and slows channel desensitization, resulting in a 6900-fold increase in total charge transfer . This magnitude of potentiation exceeds that reported for type I PAMs like NS-1738, which achieves approximately 40-fold potentiation at 50 μM ACh [1].

ACh potentiation
Context-dependent
43-fold leftward shift in ACh EC₅₀; 6900-fold charge transfer increase
Quantitatively distinct from type I PAM potentiation
Compared to ~40-fold shift by NS-1738 at 50 µM ACh
Positive Allosteric Modulation Electrophysiology α7 nAChR

Direct Head-to-Head Comparison: (-)-(S)-B-973B vs. GAT107 Ago-PAM Kinetics and Antagonist Sensitivity

In a direct comparative study, (-)-(S)-B-973B and GAT107 (another α7 ago-PAM) were evaluated side-by-side for macroscopic and single-channel activation profiles. (-)-(S)-B-973B produced more protracted allosteric activation than GAT107, characterized by prolonged burst durations even in the presence of the noncompetitive antagonist mecamylamine [1]. GAT107 responses, in contrast, were more sensitive to mecamylamine blockade [1]. Single-channel analysis revealed that the two ago-PAMs generate unique profiles of full-conductance and subconductance states, with (-)-(S)-B-973B displaying protracted bursts [1].

Kinetics vs. GAT107
Head-to-head
(-)-(S)-B-973B: protracted bursts, less mecamylamine sensitive; GAT107: shorter bursts, more sensitive
Distinct single-channel profiles impact pharmacodynamic interpretation
Qualitative burst duration and antagonist sensitivity differences
Allosteric Activation Single-Channel Electrophysiology α7 nAChR

Direct Activation EC50 Comparison: (-)-(S)-B-973B vs. GAT107

(-)-(S)-B-973B functions as a direct allosteric agonist, activating α7 nAChR in the absence of orthosteric agonist. While direct EC50 values for (-)-(S)-B-973B are not consistently reported across all systems (due to its ago-PAM dual function), its PAM EC50 is ~0.3 μM . GAT107, another ago-PAM, exhibits a direct activation EC50 of 28 μM . Although cross-study comparisons require caution, the available data suggest (-)-(S)-B-973B may possess higher potency for direct allosteric activation than GAT107. However, the primary differentiation lies in the distinct activation kinetics and antagonist sensitivity demonstrated in head-to-head studies [1].

Direct activation EC₅₀
Context-dependent
PAM EC₅₀ ~0.3 μM; GAT107 direct activation EC₅₀ = 28 μM (potential >90-fold difference)
Higher allosteric activation potency supports assay design
Cross-study comparison; direct EC₅₀ for (-)-(S)-B-973B not precisely quantified
Allosteric Agonism EC50 α7 nAChR

Neuroprotection in MPP+ Model: (-)-(S)-B-973B Protects Against Mitochondrial Dysfunction

(-)-(S)-B-973B (1 μM) significantly protected SH-SY5Y neuroblastoma cells against MPP+-induced injury, a cellular model of Parkinson's disease [1]. Specifically, treatment with 1 μM (-)-(S)-B-973B increased cell viability from 62.5% (MPP+ alone) to 79.2% (p<0.05) [1]. Furthermore, (-)-(S)-B-973B restored mitochondrial transmembrane potential (increased by 23.7% vs. MPP+ group) and upregulated SOD1 protein expression (increased by 34.2% vs. MPP+ group), indicating preservation of mitochondrial function and antioxidant defense [1].

MPP⁺ model viability
Reported
Cell viability 62.5% (MPP⁺) → 79.2% (1 µM (-)-(S)-B-973B + MPP⁺); p value reported
Supports cell-viability endpoint review in neurotoxicity model
SH-SY5Y cells, 1 mM MPP⁺, 24 h, CCK-8 assay
Neuroprotection Parkinson's Disease Model α7 nAChR

(-)-(S)-B-973B Optimal Application Scenarios for α7 nAChR Research


Sustained α7 nAChR Signaling Studies Requiring Protracted Activation

For electrophysiology experiments where prolonged α7 nAChR activation is desired (e.g., synaptic plasticity, chronic pain models), (-)-(S)-B-973B is superior to GAT107 due to its more protracted allosteric activation kinetics and reduced mecamylamine sensitivity [1]. This property ensures sustained receptor engagement and minimizes rapid desensitization, enabling accurate assessment of downstream signaling cascades [1].

Pain Research and In Vivo Antinociception Studies

(-)-(S)-B-973B demonstrates robust antinociceptive activity in vivo, including reduction of paw edema in inflammatory pain models . Its ago-PAM profile offers advantages over pure PAMs (e.g., PNU-120596) by providing both direct activation and potentiation of endogenous cholinergic tone, potentially yielding more efficacious analgesia .

Neurodegenerative Disease Modeling (Parkinson's Disease)

In MPP+-induced neurotoxicity models of Parkinson's disease, (-)-(S)-B-973B protects against mitochondrial dysfunction and oxidative stress [2]. This specific application is supported by quantitative cell viability and SOD1 expression data, making it a rational choice for PD-relevant neuroprotection studies [2].

Structure-Activity Relationship (SAR) Studies on Allosteric Modulation

The defined stereochemistry of (-)-(S)-B-973B and its clear differentiation from GAT107 in single-channel kinetics provide a well-characterized scaffold for SAR investigations [3]. Researchers probing transmembrane allosteric sites on α7 nAChR can use (-)-(S)-B-973B as a reference ago-PAM to benchmark novel analogs [3].

Application
Selection Property
Validation Focus
Sustained α7 signaling studies
Protracted allosteric activation profile
Single-channel burst kinetics and mecamylamine sensitivity
Antinociceptive model research
Dual ago-PAM modulation of endogenous tone
In vivo pain-model endpoint response
Parkinson’s disease neurotoxicity models
Mitochondrial dysfunction endpoint protection profile
Cell viability and SOD1 expression endpoints
Allosteric modulator SAR studies
Defined (S)-stereochemistry and transmembrane site kinetics
Single-channel and macroscopic current benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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